6-Propoxy-hexanoic acid

Description

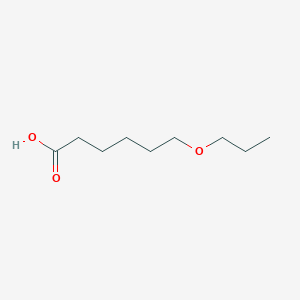

6-Propoxy-hexanoic acid is a carboxylic acid derivative featuring a hexanoic acid backbone with a propoxy (-OCH₂CH₂CH₃) group substituted at the sixth carbon. This structural modification imparts distinct physicochemical properties, such as altered solubility and lipophilicity, compared to unmodified hexanoic acid. For instance, ether-linked substituents like propoxy groups are generally less reactive than esters or azides, suggesting enhanced stability under acidic or hydrolytic conditions .

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-propoxyhexanoic acid |

InChI |

InChI=1S/C9H18O3/c1-2-7-12-8-5-3-4-6-9(10)11/h2-8H2,1H3,(H,10,11) |

InChI Key |

WNCMZFYGKLHWQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-propoxy-hexanoic acid with key analogs, highlighting substituent effects on molecular weight, solubility, and reactivity:

*Calculated based on molecular formula.

Physicochemical Properties and Reactivity

- Solubility: The propoxy group enhances lipophilicity compared to polar substituents like hydroxyl (-OH) or azide (-N₃). For example, 6-hydroxyhexanoic acid (hydrophilic) is water-soluble, whereas this compound is likely more soluble in organic solvents .

- Reactivity: Ethers (e.g., propoxy): Stable under acidic conditions but susceptible to oxidative cleavage. Azides: Highly reactive in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Esters (e.g., 6-(1-oxopropoxy)-hexanoic acid propyl ester): Prone to hydrolysis, forming carboxylic acids .

Toxicity and Environmental Considerations

While direct toxicity data for this compound are unavailable, structural analogs provide clues:

- Peroxy compounds (e.g., peroxyoctanoic acid) exhibit oxidative toxicity, but ethers like propoxy are less reactive and likely safer .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Propoxy-hexanoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, reacting hexanoic acid derivatives with propylating agents (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation. Yield optimization may require controlled temperature (40–60°C) and inert atmospheres to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible materials (strong oxidizers, bases). Use electrostatic-safe equipment during handling, and conduct stability tests via periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the propoxy group) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of -NMR (to confirm propoxy chain integration) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while -NMR distinguishes carbonyl carbons. For purity, employ reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Apply design of experiments (DoE) to variables like solvent polarity, catalyst loading (e.g., DMAP for acylations), and reaction time. Kinetic studies (via in-situ FTIR) identify rate-limiting steps. For example, increasing steric hindrance in intermediates may necessitate higher temperatures (80–100°C) but risks decomposition—balance via response surface methodology (RSM) .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation of this compound derivatives?

- Methodological Answer : Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals. If MS/MS fragmentation patterns conflict with expected structures, synthesize isotopically labeled analogs (e.g., -propoxy) for traceability. Computational tools (DFT for NMR chemical shift prediction) can reconcile experimental vs. theoretical data .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate transition states and activation energies for proposed mechanisms (e.g., acid-catalyzed esterification). Pair with experimental kinetic data (Arrhenius plots) to refine models. Molecular dynamics simulations can predict solvent effects on reaction pathways, guiding solvent selection .

Notes on Research Design and Data Analysis

- Contradiction Analysis : When spectral or kinetic data conflict, apply error propagation analysis to identify measurement uncertainties (e.g., ±5% in NMR integration) and repeat experiments under standardized conditions .

- Ethical and Feasibility Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, ensure toxicity studies comply with institutional biosafety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.